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Compound of Interest

Compound Name: Methyl 2-(3-hydroxyphenyl)acetate

Cat. No.: B156774 Get Quote

Introduction

Methyl 2-(3-hydroxyphenyl)acetate is an organic compound of interest in various fields,

including synthetic chemistry and drug discovery. Its structural elucidation and purity

assessment rely heavily on a combination of spectroscopic techniques. This guide provides a

comprehensive overview of the expected spectroscopic data for methyl 2-(3-
hydroxyphenyl)acetate, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared

(IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific

compound are not readily available in public databases, this document presents predicted data

based on the analysis of its structural features and comparison with its isomers.

Predicted Spectroscopic Data
The following sections summarize the anticipated spectroscopic data for methyl 2-(3-
hydroxyphenyl)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the

methylene protons, the methyl protons of the ester group, and the hydroxyl proton.
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~9.5 (broad s) Singlet 1H Ar-OH

~7.1-7.2 (t) Triplet 1H Ar-H

~6.7-6.8 (m) Multiplet 3H Ar-H

~3.7 (s) Singlet 2H -CH₂-

~3.6 (s) Singlet 3H -OCH₃

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will provide information on the different carbon environments within the

molecule.

Chemical Shift (δ, ppm) Assignment

~172 C=O (Ester)

~157 Ar-C-OH

~136 Ar-C-CH₂

~130 Ar-C-H

~120 Ar-C-H

~116 Ar-C-H

~114 Ar-C-H

~52 -OCH₃

~41 -CH₂-

Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional

groups present in the molecule.
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Wavenumber (cm⁻¹) Functional Group

3400-3200 (broad) O-H stretch (Phenol)

~3050 C-H stretch (Aromatic)

~2950 C-H stretch (Aliphatic)

~1730 C=O stretch (Ester)

~1600, ~1480 C=C stretch (Aromatic)

~1250 C-O stretch (Ester/Phenol)

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments.

m/z Interpretation

166 [M]⁺ (Molecular Ion)

107 [M - COOCH₃]⁺

77 [C₆H₅]⁺

Experimental Protocols
While specific experimental protocols for methyl 2-(3-hydroxyphenyl)acetate are not

available, the following are general methodologies for obtaining the spectroscopic data.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1]

Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

[1]
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Data Processing: Process the raw data, which includes Fourier transformation, phase

correction, and baseline correction, to obtain the final spectra.[1]

Infrared (IR) Spectroscopy[1]

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is

commonly used. A small amount of the sample is placed directly on the ATR crystal.

Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide

and pressing it into a thin disk. For a liquid sample, a thin film can be prepared between two

salt plates (e.g., NaCl).[1]

Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer over a typical range of

4000-400 cm⁻¹.[1]

Data Analysis: Identify characteristic absorption bands corresponding to the functional

groups present in the molecule.[1]

Mass Spectrometry (MS)[1]

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

This can be done via direct infusion or after separation using gas chromatography (GC-MS)

or liquid chromatography (LC-MS).[1]

Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or

Electrospray Ionization (ESI).[1]

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).[1]

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of an organic compound like methyl 2-(3-hydroxyphenyl)acetate.[1]
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Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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